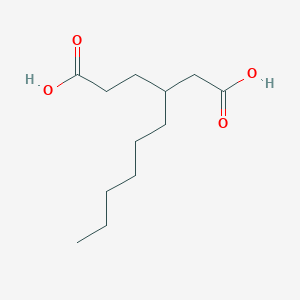

beta-n-Hexyladipic Acid

説明

beta-n-Hexyladipic Acid (C₁₂H₂₂O₄) is a branched dicarboxylic acid derived from adipic acid (HOOC(CH₂)₄COOH) with a hexyl (-CH₂(CH₂)₄CH₃) substituent at the beta position (second carbon of the adipic acid backbone). Its structure can be represented as HOOC(CH₂)₂CH(CH₂)₅CH₂COOH. This compound combines the reactivity of carboxylic acid groups with the hydrophobic properties of the alkyl chain, making it suitable for applications in polymer chemistry, surfactants, and specialty materials.

特性

分子式 |

C12H22O4 |

|---|---|

分子量 |

230.30 g/mol |

IUPAC名 |

3-hexylhexanedioic acid |

InChI |

InChI=1S/C12H22O4/c1-2-3-4-5-6-10(9-12(15)16)7-8-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |

InChIキー |

XUMKXZHRBDLSIM-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC(CCC(=O)O)CC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Hydrophobicity : beta-n-Hexyladipic Acid’s long alkyl chain reduces water solubility compared to polar analogs like beta-Alanine or N-acetyl-beta-neuraminic acid.

- Acidity: The two carboxylic acid groups in beta-n-Hexyladipic Acid confer stronger acidity (pKa ~2–5) than monocarboxylic acids like beta-Hydroxyisovaleric acid (pKa ~4–5) .

- Biological Activity: Unlike beta-Alanine (a component of carnosine) or sialic acids (cell-signaling molecules) , beta-n-Hexyladipic Acid lacks known biological roles, suggesting industrial rather than metabolic applications.

Key Observations :

- Industrial vs. Biological Use : beta-n-Hexyladipic Acid’s branched structure aligns with applications requiring thermal stability and hydrophobicity (e.g., lubricants), unlike biologically active analogs like beta-Alanine.

- Synthetic Utility: The hexyl chain may enhance compatibility with nonpolar matrices in polymer blends, contrasting with hydrophilic sialic acids used in biomedicine .

Stability and Reactivity

Key Observations :

Q & A

Q. How do structural modifications of beta-n-hexyladipic acid influence its interactions with lipid bilayers in molecular dynamics studies?

- Computational Approach : Simulate using GROMACS or CHARMM with a POPC bilayer. Compare free energy profiles (umbrella sampling) for hexyl chain elongation vs. carboxyl group ionization. Validate with experimental data from fluorescence anisotropy (e.g., DPH probes) .

- Data Interpretation : If simulations predict higher membrane permeability but experimental flux assays show no change, reassign force field parameters or consider solvent entropy effects .

Q. What mechanisms underlie contradictory reports on beta-n-hexyladipic acid’s cytotoxicity in mammalian cell lines?

- Hypothesis Testing : Compare cytotoxicity assays (MTT vs. ATP-based luminescence) under identical conditions (e.g., HepG2 cells, 24–72 hr exposure). Control for solvent interference (e.g., DMSO ≤ 0.1%) and batch-to-batch variability in compound purity .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to resolve discrepancies. If IC50 values differ by >20%, investigate metabolic differences (e.g., CYP450 expression) across cell lines .

Q. How can researchers design multi-omics studies to explore beta-n-hexyladipic acid’s role in lipid metabolism regulation?

- Integrated Workflow : Pair transcriptomics (RNA-seq of treated adipocytes) with lipidomics (LC-MS lipid profiling). Use pathway enrichment tools (e.g., MetaboAnalyst, DAVID) to link differentially expressed genes (e.g., PPARγ) to altered lipid species (e.g., triglycerides) .

- Data Normalization : Address batch effects via ComBat or SVA. If lipidomic data contradicts transcriptomic trends, prioritize time-course experiments to resolve temporal delays in gene expression .

Q. What environmental fate studies are critical for assessing beta-n-hexyladipic acid’s persistence in aquatic ecosystems?

- Field and Lab Integration : Measure biodegradation in OECD 301D tests (28-day aerobic conditions) and photolysis rates under UV light (λ = 254 nm). Compare half-lives (t₁/₂) to QSAR predictions. If field t₁/₂ exceeds lab values by >50%, investigate biofilm-mediated degradation or sediment adsorption .

Tables for Methodological Reference

| Parameter | Synthesis Optimization | Stability Testing |

|---|---|---|

| Temperature Range | 110–130°C | 25–60°C |

| Key Analytical Tools | NMR, HPLC | LC-MS, FTIR |

| Critical Data Points | Purity >98%, Yield ≥65% | Degradation <5% at 4 weeks |

| Statistical Test | Application | Reference |

|---|---|---|

| ANOVA with Tukey HSD | Resolving cytotoxicity IC50 | |

| Principal Component Analysis | Multi-omics data integration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。